2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
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Overview
Description
2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[96202,708,18015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, followed by functional group modifications to introduce the hydroxyethyl and carboxylate groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the carboxylate group produces an alcohol.
Scientific Research Applications
2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (15S,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- (15R,19R)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol
Uniqueness
2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxyethyl and carboxylate groups, along with the pentacyclic core, make it a versatile compound for various applications.
Properties
CAS No. |
192813-34-6 |
---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-2-22-9-5-10-23-11-8-16-15-6-3-4-7-17(15)24(19(16)20(22)23)18(14-22)21(26)27-13-12-25/h3-4,6-7,14,20,25H,2,5,8-13H2,1H3/t20-,22-/m0/s1 |
InChI Key |
WBEVCQPAHIHTRP-UNMCSNQZSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO |
Origin of Product |
United States |
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